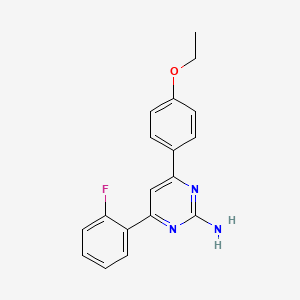
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-chlorophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-chlorophenyl)pyrimidin-2-amine, or 4-BCPP, is an organic compound that has recently been studied for its potential applications in scientific research. It is a derivative of the benzodioxole class of compounds and has a unique chemical structure that allows it to interact with certain biological systems. This compound has been studied for its ability to affect the biochemical and physiological processes in organisms and has been found to have potential applications in pharmacology and biotechnology. In
科学的研究の応用
4-BCPP has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes, including acetylcholinesterase and monoamine oxidase. This compound has also been studied for its ability to act as an agonist at certain serotonin receptors, which may make it useful in the study of neurological disorders. Additionally, 4-BCPP has been found to have potential applications in cancer research, as it has been shown to have anti-tumor effects in vitro.
作用機序
The exact mechanism of action of 4-BCPP is not yet fully understood. However, it is believed to act by binding to certain receptors and enzymes, which then leads to a variety of biochemical and physiological effects. For example, 4-BCPP has been found to bind to the acetylcholinesterase enzyme, which leads to an inhibition of its activity. Additionally, this compound has been found to bind to certain serotonin receptors, which leads to an activation of these receptors.
Biochemical and Physiological Effects
4-BCPP has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which can lead to an increase in neurotransmitter levels. Additionally, this compound has been found to act as an agonist at certain serotonin receptors, which can lead to a variety of effects, such as increased alertness and improved mood.
実験室実験の利点と制限
4-BCPP has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and it has been found to have a high degree of stability in aqueous solutions. Additionally, 4-BCPP has been found to have a relatively low toxicity, which makes it safe for use in experiments. However, this compound does have some limitations for use in lab experiments. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound is not commercially available, which can make it difficult to obtain for use in experiments.
将来の方向性
There are several potential future directions for the study of 4-BCPP. One potential direction is to further investigate its potential applications in cancer research. Additionally, this compound could be studied for its potential use in the treatment of neurological disorders, such as depression and anxiety. Another potential direction is to further investigate the biochemical and physiological effects of 4-BCPP, as this could lead to a better understanding of its mechanism of action. Finally, this compound could be studied for its potential use in drug development, as it has been found to have inhibitory effects on certain enzymes and agonist effects on certain receptors.
合成法
4-BCPP can be synthesized in a laboratory setting via a multistep synthesis process. The first step involves the reaction of 2-chlorophenylpyrimidine with 2-chlorobenzaldehyde to form 2-chloro-6-phenylpyrimidine. This intermediate compound is then reacted with 2H-1,3-benzodioxol-5-yl chloride in the presence of a base, such as triethylamine, to form 4-BCPP. This synthesis process has been optimized for maximum yield and has been found to be relatively efficient.
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(2-chlorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-12-4-2-1-3-11(12)14-8-13(20-17(19)21-14)10-5-6-15-16(7-10)23-9-22-15/h1-8H,9H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMYXAAMXQPREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)N)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-chlorophenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6347323.png)










